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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302 Get Quote

Disclaimer: The following guide is a template demonstrating the structure and content of a

comprehensive technical whitepaper on the preclinical pharmacokinetics and Drug Metabolism

and Pharmacokinetics (DMPK) properties of a hypothetical compound, SHR902275. The data

and experimental details presented are illustrative and not based on actual studies of a

compound with this designation, as no public data was found for SHR902275.

Introduction
SHR902275 is a novel investigational compound under development. Understanding its

absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known

as DMPK, is critical for predicting its pharmacokinetic (PK) profile in humans and for designing

safe and effective clinical trials. This document provides a comprehensive overview of the

preclinical DMPK and pharmacokinetic properties of SHR902275, based on a series of in vitro

and in vivo studies in relevant animal models. The primary objective of these studies was to

characterize the PK profile, identify potential metabolic pathways, and assess the compound's

suitability for further development.
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The metabolic stability of SHR902275 was assessed in liver microsomes from various species

(mouse, rat, dog, monkey, and human) to evaluate its susceptibility to phase I metabolism.

Incubation: SHR902275 (1 µM) was incubated with liver microsomes (0.5 mg/mL) and

NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the

reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal

standard.

Analysis: The concentration of SHR902275 was determined by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from

the disappearance rate of the parent compound.

Data Summary:

Species In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint,
µL/min/mg protein)

Mouse 15.2 45.6

Rat 28.9 24.0

Dog 45.1 15.4

Monkey 55.8 12.4

Human 68.3 10.1
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Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding
Experimental Protocol:
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The extent of SHR902275 binding to plasma proteins was determined using rapid equilibrium

dialysis (RED).

Preparation: SHR902275 was added to plasma from various species (mouse, rat, dog,

monkey, and human) to a final concentration of 1 µM.

Dialysis: The plasma samples were dialyzed against a phosphate buffer (100 mM, pH 7.4)

using a RED device at 37°C for 4 hours.

Analysis: The concentrations of SHR902275 in the plasma and buffer compartments were

measured by LC-MS/MS.

Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the

buffer compartment to the concentration in the plasma compartment.

Data Summary:

Species Protein Binding (%) Fraction Unbound (fu)

Mouse 98.5 0.015

Rat 99.1 0.009

Dog 97.8 0.022

Monkey 98.2 0.018

Human 99.5 0.005

In Vivo Pharmacokinetics
Pharmacokinetics in Rats
Experimental Protocol:

Animals: Male Sprague-Dawley rats (n=3 per group).

Dosing: SHR902275 was administered as a single intravenous (IV) bolus (1 mg/kg) or by

oral gavage (10 mg/kg).
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Blood Sampling: Blood samples were collected at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8,

and 24 hours post-dose.

Plasma Preparation: Plasma was separated by centrifugation.

Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.

Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key PK

parameters.

Data Summary:

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

Cmax (ng/mL) 1250 450

Tmax (h) 0.083 1.0

AUC₀-t (ngh/mL) 1875 2810

AUC₀-inf (ngh/mL) 1920 2950

t½ (h) 3.5 4.1

CL (mL/min/kg) 8.7 -

Vdss (L/kg) 2.5 -

Bioavailability (%) - 15.4

Pharmacokinetics in Cynomolgus Monkeys
Experimental Protocol:

Animals: Male cynomolgus monkeys (n=3 per group).

Dosing: SHR902275 was administered as a single intravenous (IV) infusion over 30 minutes

(0.5 mg/kg) or by oral gavage (5 mg/kg).

Blood Sampling: Blood samples were collected at predose and at various time points up to

48 hours post-dose.
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Plasma Preparation: Plasma was separated by centrifugation.

Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.

Pharmacokinetic Analysis: Non-compartmental analysis was performed.

Data Summary:

Parameter Intravenous (0.5 mg/kg) Oral (5 mg/kg)

Cmax (ng/mL) 850 210

Tmax (h) 0.5 2.0

AUC₀-t (ngh/mL) 2125 1910

AUC₀-inf (ngh/mL) 2200 2050

t½ (h) 6.8 7.5

CL (mL/min/kg) 3.8 -

Vdss (L/kg) 1.9 -

Bioavailability (%) - 18.6

Pharmacokinetic Study Workflow:
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Caption: In Vivo Pharmacokinetic Study Workflow.

Discussion and Conclusion
The preclinical DMPK and pharmacokinetic profile of SHR902275 has been characterized in

vitro and in two animal species. The compound exhibits moderate to low intrinsic clearance

across species in liver microsomes, with the longest half-life observed in human microsomes.

Plasma protein binding is high across all species tested.

In vivo, SHR902275 demonstrates low to moderate clearance and a volume of distribution

suggesting some tissue distribution. The oral bioavailability was found to be low in both rats
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and monkeys. These findings provide a foundational understanding of the pharmacokinetic

properties of SHR902275 and will be instrumental in guiding the design of first-in-human

clinical studies. Further studies are warranted to fully elucidate the metabolic pathways and

excretion routes of SHR902275.

To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and DMPK
Properties of SHR902275 in Preclinical Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12411302#pharmacokinetics-and-dmpk-
properties-of-shr902275-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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